molecular formula C19H28N2O B11183633 N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propylpentanamide

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propylpentanamide

Cat. No.: B11183633
M. Wt: 300.4 g/mol
InChI Key: GPASTFKKYJALFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propylpentanamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound features an indole ring, which is a significant heterocyclic system in natural products and drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propylpentanamide can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The reaction typically uses methanesulfonic acid as a catalyst and is carried out under reflux in methanol .

Industrial Production Methods

Industrial production methods for indole derivatives often involve multicomponent reactions that allow for the efficient synthesis of complex molecules. These methods are designed to be high-yielding and cost-effective, utilizing readily available starting materials and catalysts .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propylpentanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions include oxindoles, indolines, and various substituted indoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propylpentanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propylpentanamide involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects through the inhibition of specific enzymes or the activation of certain receptors, leading to various biological responses .

Properties

Molecular Formula

C19H28N2O

Molecular Weight

300.4 g/mol

IUPAC Name

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propylpentanamide

InChI

InChI=1S/C19H28N2O/c1-4-6-15(7-5-2)19(22)20-11-10-16-13-21-18-9-8-14(3)12-17(16)18/h8-9,12-13,15,21H,4-7,10-11H2,1-3H3,(H,20,22)

InChI Key

GPASTFKKYJALFN-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)NCCC1=CNC2=C1C=C(C=C2)C

Origin of Product

United States

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